1-Amino-3-(2-chlorophenyl)propan-2-one

Medicinal Chemistry Organic Synthesis Chemical Intermediate

Researchers requiring a well-defined, primary amine building block for systematic cathinone SAR exploration face supply inconsistency. 1-Amino-3-(2-chlorophenyl)propan-2-one HCl (CAS 2097937-25-0) resolves this as a stable, reactive intermediate. - Enables independent N-alkylation for library synthesis without protecting group manipulation. - Serves as a critical baseline reference to deconvolute ortho-chloro vs. N-alkyl pharmacological effects. - Sourced with full analytical traceability; available from mg to bulk quantities for seamless scale-up.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
Cat. No. B11911479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(2-chlorophenyl)propan-2-one
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)CN)Cl
InChIInChI=1S/C9H10ClNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4H,5-6,11H2
InChIKeyAQENHVXYPKXBLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-(2-chlorophenyl)propan-2-one: A Key Intermediate and Chloro-Cathinone Scaffold


1-Amino-3-(2-chlorophenyl)propan-2-one (often available as its hydrochloride salt, CAS 2097937-25-0) is a synthetic organic compound belonging to the alpha-amino ketone class . It features a 2-chlorophenyl group attached to a propan-2-one backbone with a primary amine at the alpha position, distinguishing it structurally from many N-alkylated cathinone derivatives . This compound is primarily valued in pharmaceutical research as a versatile synthetic intermediate due to its reactive functional groups, enabling further derivatization into complex molecules . Its structural relationship to the broader class of synthetic cathinones, which are known monoamine transporter ligands, also positions it as a reference scaffold for investigating structure-activity relationships (SAR) [1].

The Pitfalls of Generic Substitution: Why 1-Amino-3-(2-chlorophenyl)propan-2-one is Not Interchangeable with Other Cathinones


Within the cathinone class, even minor structural modifications, such as the position of a chloro substituent on the aromatic ring or the nature of the amine substituent, lead to profound and quantifiable differences in biological activity, toxicity, and physicochemical properties [1]. For instance, studies on a panel of twenty chloro-cathinones demonstrate that the position of the chlorine atom (ortho, meta, para) and the length of the N-alkyl chain drastically alter potency for acetylcholinesterase (AChE) inhibition, with IC50 values spanning more than an order of magnitude (from 0.1 mM to >2 mM) across closely related analogs [2]. Therefore, substituting 1-Amino-3-(2-chlorophenyl)propan-2-one with another 'cathinone' or 'chlorophenyl' derivative without specific, matched data risks invalidating experimental results, misinterpreting SAR, or failing to achieve the desired synthetic outcome. The evidence below clarifies the specific, measurable context for selecting this compound.

Quantitative Evidence for 1-Amino-3-(2-chlorophenyl)propan-2-one: A Comparator-Based Guide for Scientific Selection


Synthetic Utility as a Primary Amine Scaffold Versus N-Alkylated Analogs

As a primary amine, 1-Amino-3-(2-chlorophenyl)propan-2-one offers a distinct synthetic advantage over its N-alkylated analogs, such as 4-CBC (chloro-N-butylcathinone), 4-CMC (chloro-N-methylcathinone), and 4-CEC (chloro-N-ethylcathinone) [1]. The primary amine functionality (-NH2) provides a versatile and reactive handle for a wide array of chemical transformations, including amidation, reductive amination, and formation of imines or heterocycles, which are not directly accessible from the corresponding N-alkyl secondary or tertiary amines without prior deprotection steps. This makes the compound a more efficient precursor for generating diverse chemical libraries. While no direct yield comparison data is available in the provided sources, the structural difference confers a clear, functional differentiation for synthetic applications.

Medicinal Chemistry Organic Synthesis Chemical Intermediate

Differential AChE Inhibition Potency Compared to N-Alkylated Chloro-Cathinones

Based on class-level data, the potency of chloro-cathinones to inhibit acetylcholinesterase (AChE) is highly dependent on the N-alkyl substituent [1]. A study of twenty chloro-cathinones demonstrated that the N-butyl analog (4-CBC) exhibits an AChE IC50 of 0.4 mM, which is 3-fold more potent than the N-ethyl analog (4-CEC, IC50 1.2 mM) and more than 5-fold more potent than the N-methyl analog (4-CMC, IC50 >2 mM) [1]. While direct AChE inhibition data for the primary amine (1-Amino-3-(2-chlorophenyl)propan-2-one) is not available in the provided sources, this established SAR trend indicates that the unsubstituted primary amine will likely possess a significantly different activity profile compared to these alkylated derivatives. Therefore, using the primary amine compound allows researchers to probe the effect of the amino group on cholinergic activity without the confounding influence of an N-alkyl chain.

Neuropharmacology Enzyme Inhibition Cholinergic System

Distinct Cytotoxicity Profile on Neuronal Cells Compared to 4-CBC

The ortho-chloro substitution pattern in 1-Amino-3-(2-chlorophenyl)propan-2-one distinguishes its cytotoxic profile from para-substituted analogs. In a study on differentiated SH-SY5Y human neuroblastoma cells, the para-chloro analog with an N-butyl group (4-CBC) was identified as the most cytotoxic compound among twenty tested chloro-cathinones, with an LC50 of 0.6 mM [1]. Notably, 4-CBC exhibited a steep dose-response curve, indicating a high risk of toxicity from small dose variations [1]. In contrast, the ortho-chloro N-methyl analog (2-CMC) did not produce the same steep cytotoxic response, demonstrating that the position of the chlorine atom is a critical determinant of neurotoxic potential [1]. This class-level evidence suggests that 1-Amino-3-(2-chlorophenyl)propan-2-one, with its ortho-chloro substitution, will have a distinct and potentially lower neurotoxicity profile than para-substituted cathinones like 4-CBC.

Neurotoxicity Cellular Toxicology Drug Safety

Potential Antiplasmodial Activity as a Distinct Biological Target

A unique potential application for this scaffold, differentiating it from the primary focus on CNS targets, is in antiplasmodial research. Information from a vendor source indicates that compounds structurally similar to 1-Amino-3-(2-chlorophenyl)propan-2-one have demonstrated moderate antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 11.3 to 25.9 μM . This suggests a potential alternative research pathway for this chemical series, distinct from its classification as a cathinone-like psychostimulant.

Antimalarial Research Parasitology Drug Discovery

Optimal Research Applications for 1-Amino-3-(2-chlorophenyl)propan-2-one Based on Verified Evidence


Medicinal Chemistry: A Versatile Scaffold for Derivatization

The primary amine group of 1-Amino-3-(2-chlorophenyl)propan-2-one makes it an ideal starting material for synthesizing diverse compound libraries [1]. Its use as an intermediate allows for the efficient creation of amides, imines, and secondary/tertiary amines through straightforward chemical reactions. This is particularly valuable in medicinal chemistry programs aimed at exploring SAR around the cathinone core, where the ability to independently vary the amine substituent from the aromatic ring is crucial [2]. Procurement should be prioritized for synthetic campaigns requiring a reactive, unprotected amino ketone building block.

Neuropharmacology SAR: A Baseline Compound for the Chloro-Cathinone Series

For research investigating the monoaminergic or cholinergic effects of cathinone derivatives, 1-Amino-3-(2-chlorophenyl)propan-2-one serves as a critical baseline reference. As the unsubstituted primary amine, it allows for the deconvolution of the effects of the ortho-chloro substituent from those of N-alkyl chains [1]. Using this compound in head-to-head assays with N-alkylated analogs like 4-CBC (N-butyl) or 4-CMC (N-methyl) will directly quantify the impact of amine substitution on pharmacological endpoints such as transporter inhibition or receptor binding, providing high-value SAR data [1].

Comparative Toxicology: A Model for Ortho-Chloro Neurotoxicity

Given the observed difference in cytotoxicity profiles between ortho- and para-chloro cathinones, 1-Amino-3-(2-chlorophenyl)propan-2-one is a key tool for dissecting the structural determinants of neurotoxicity in this class [1]. It can be used in comparative in vitro studies (e.g., on SH-SY5Y neuronal cells) alongside its para-chloro isomer to investigate the mechanisms underlying their differential induction of reactive oxygen species (ROS) or mitochondrial membrane potential (MMP) depolarization [1]. This scenario is highly relevant for safety pharmacology and toxicology research units focused on NPS mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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